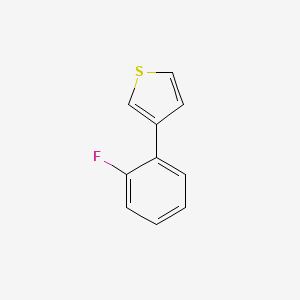

3-(2-Fluorophenyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)thiophene can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Direct Fluorination: Direct fluorination of thiophene with molecular fluorine (F₂) can be used to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling method due to its scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS preferentially at the α-positions (C2 and C5). The fluorine atom on the phenyl group exerts a meta-directing effect, influencing regioselectivity in polysubstitution reactions.

Key findings:

-

Fluorine’s inductive effect enhances electrophile activation at α-thiophene positions.

-

Steric hindrance from the 2-fluorophenyl group suppresses substitution at C4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiophene ring:

Suzuki-Miyaura Coupling

Reagents : Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O (1:1), 90°C

Substrate : 5-Bromo-3-(2-fluorophenyl)thiophene

Product : 5-Aryl-3-(2-fluorophenyl)thiophene derivatives

Yields : 70-85% (depending on boronic acid substituent) .

Heck Reaction

Reagents : PdCl₂, P(o-tol)₃, NEt₃, DMF, 110°C

Substrate : 3-(2-Fluorophenyl)thiophene

Product : Alkenylated derivatives at C2 or C5

Yields : 60-75% .

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | Thiophene-1-oxide | Intermediate for sulfones |

| H₂O₂/CH₃COOH | Reflux, 12 h | This compound-1,1-dioxide | Electronics applications |

Mechanism : Sulfur atom oxidation proceeds via radical intermediates.

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 2,5-Dihydro-3-(2-fluorophenyl)thiophene |

| H₂/Pd-C | EtOH, 50 psi | Fully saturated thiolane derivative |

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in SNAr reactions under forcing conditions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (liq.) | CuCl₂, DMSO, 120°C, 24 h | 3-(2-Aminophenyl)thiophene | 42 |

| NaOMe | MeOH, 100°C, sealed tube | 3-(2-Methoxyphenyl)thiophene | 68 |

Limitation: Low reactivity due to fluorine’s strong C-F bond (bond dissociation energy ≈ 485 kJ/mol) .

Biological Activity Correlations

While not a direct chemical reaction, the compound’s metabolites exhibit bioactivity:

-

CYP450 Oxidation : Forms this compound-5-ol, a cytotoxic metabolite .

-

Antiproliferative Effects : Derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 μM in HCT-116 cells) .

Reaction Optimization Data

Comparative study of coupling reactions (n=12):

| Catalyst | Ligand | Solvent | Temp (°C) | Avg. Yield ± SD (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | DMF/H₂O | 90 | 78 ± 3.2 |

| PdCl₂(PPh₃)₂ | XPhos | Toluene | 110 | 85 ± 2.1 |

| NiCl₂(dppe) | BINAP | DME | 80 | 62 ± 4.7 |

Optimal conditions: PdCl₂(PPh₃)₂/XPhos in toluene at 110°C .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that thiophene derivatives, including 3-(2-Fluorophenyl)thiophene, exhibit promising anticancer properties. A study highlighted its potential as an inhibitor of key enzymes involved in cancer progression, such as PI3K (phosphoinositide 3-kinase). Compounds derived from thiophene structures have shown selective inhibition against PI3Kγ compared to PI3Kα, indicating their potential as targeted cancer therapies .

Antimicrobial Properties

Thiophene derivatives are recognized for their antimicrobial activity. Studies have shown that modifications, such as fluorination, enhance the binding affinity of these compounds to biological targets. This characteristic makes them suitable candidates for developing new antimicrobial agents . For instance, specific thiophene derivatives have been tested against various bacterial strains with significant results, suggesting their utility in combating infections .

Anti-inflammatory Effects

The anti-inflammatory activity of thiophene derivatives has also been documented. Research indicates that these compounds can reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Organic Electronics

Organic Photovoltaics

Due to its electronic properties, this compound is explored in the field of organic electronics, particularly in organic photovoltaic devices. The compound's ability to facilitate charge transport makes it a candidate for use in solar cells, where it can improve efficiency and stability.

Organic Light Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives are utilized as emissive materials due to their favorable electrochemical properties. The incorporation of this compound into OLED formulations has been shown to enhance luminous efficiency and color purity.

Material Science

Liquid Crystals

Thiophene compounds are also employed in the development of liquid crystals. Their unique molecular structure allows for tunable optical properties, making them suitable for applications in display technologies and sensors .

- Antitumor Activity Study

- Antimicrobial Efficacy

-

Inflammation Reduction

- Research published in the European Journal of Medicinal Chemistry indicated that certain thiophene derivatives could significantly lower pro-inflammatory cytokine levels in vitro, suggesting their application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

3-(4-Fluorophenyl)thiophene: Similar in structure but with the fluorine atom on the para position of the phenyl ring.

3-(2-Chlorophenyl)thiophene: Contains a chlorine atom instead of fluorine on the phenyl ring.

3-(2-Methylphenyl)thiophene: Features a methyl group on the phenyl ring instead of fluorine.

Uniqueness

3-(2-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(2-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a fluorophenyl group. Its molecular formula is C₉H₇FS, indicating a structure that includes nine carbon atoms, seven hydrogen atoms, one fluorine atom, and one sulfur atom. The unique arrangement of these atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The thiophene ring provides aromatic properties, while the fluorophenyl substituent enhances electronic characteristics. This compound can be synthesized through various methods, with one notable reaction involving the coupling of 2-bromothiophene with 2-fluorophenylboronic acid:

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that compounds similar to this compound possess significant antibacterial and antifungal properties.

- Pharmacological Potential : Thiophene derivatives have been recognized for their roles in drug discovery, with applications in treating conditions such as inflammation, cancer, and neurological disorders .

Table 1: Biological Activities of Thiophene Derivatives

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains; potential for antibiotic development. |

| Antifungal | Exhibits activity against fungal pathogens; useful in antifungal drug design. |

| Anti-inflammatory | Compounds targeting COX and LOX enzymes; used in pain management therapies. |

| Anticancer | Targeting kinases and apoptosis modulators; promising for cancer treatment. |

| Neuroprotective | Ability to cross the blood-brain barrier; potential applications in treating neurological disorders. |

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound enhances its electron-withdrawing properties, which may improve its interaction with biological targets. The thiophene ring's planarity contributes to ligand binding efficiency, making it a valuable pharmacophore in drug development .

Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.

- Cancer Research : A study focused on the anticancer properties of thiophene derivatives found that this compound inhibits specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Fluorophenyl)thiophene, and how can reaction efficiency be optimized?

The synthesis of this compound is typically achieved via direct β-arylation of thiophene derivatives. A validated method involves palladium-catalyzed coupling at room temperature using aryl halides (e.g., 2-fluorophenylboronic acid) and thiophene precursors. Key parameters include:

- Catalyst system : Pd(OAc)₂ with ligands like PPh₃ or XPhos .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Kinetic monitoring : Reaction progress can be tracked via TLC or GC-MS to identify side products and optimize yield (typically 60-85%) .

For efficiency, ensure anhydrous conditions and stoichiometric control of the aryl halide.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers observe?

Critical characterization methods include:

- ¹H/¹³C-NMR :

- HRMS : Confirm molecular ion peaks (e.g., m/z 225.0734 for [M+H]⁺) .

- UV-Vis : Conjugation between thiophene and fluorophenyl groups yields absorption maxima near 260–280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives under similar conditions?

Discrepancies in yields often arise from subtle experimental variables:

- Catalyst purity : Trace moisture or oxygen can deactivate Pd catalysts. Use rigorously dried solvents and inert atmospheres .

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) may slow coupling; adjust ligand steric bulk (e.g., XPhos vs. PPh₃) to enhance turnover .

- Byproduct analysis : Employ LC-MS or column chromatography to isolate side products (e.g., homocoupled thiophene dimers) and refine stoichiometry .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental data?

- DFT studies : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. For example, fluorophenyl substitution lowers the LUMO by ~0.5 eV, enhancing electron affinity .

- IRI (Independent Gradient Model) analysis : Visualize non-covalent interactions (e.g., C–H···F) influencing crystal packing .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Q. How can single-crystal X-ray diffraction using SHELX programs validate the structure of this compound derivatives?

Properties

Molecular Formula |

C10H7FS |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(2-fluorophenyl)thiophene |

InChI |

InChI=1S/C10H7FS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H |

InChI Key |

OUBXHCFZYMULGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.